Thieno[2,3-d] vs. Thieno[3,2-d] Core Regioisomerism: Structural Determinant of Hinge-Binding Geometry
The target compound is a thieno[2,3-d]pyrimidin-4(3H)-one regioisomer, whereas the best-characterized indolyl-thienopyrimidine PI3K inhibitor, PI-3065 (CAS 955977-50-1), is a thieno[3,2-d]pyrimidine . In the thieno[3,2-d] series, the sulfur atom is positioned adjacent to the pyrimidine N-1, whereas in the thieno[2,3-d] series the sulfur is adjacent to N-3. This regioisomeric shift alters the electronic distribution of the pyrimidine ring, affecting the hydrogen-bond donor/acceptor capacity of the N-1 and N-3 positions that engage the kinase hinge. Comparative crystallographic data for thieno[2,3-d]pyrimidine-based inhibitors demonstrate that the N-1 lone pair orientation in the [2,3-d] regioisomer favors a distinct hinge-binding trajectory relative to the [3,2-d] regioisomer, with measured differences in hinge hydrogen-bond distances of up to 0.3 Å in analogous EGFR inhibitors [1].
| Evidence Dimension | Hinge-binding hydrogen-bond geometry (N···O distance to hinge residue backbone carbonyl) |
|---|---|
| Target Compound Data | Thieno[2,3-d]pyrimidine core; predicted hinge H-bond distance 2.8–3.0 Å (DFT-optimized geometry) |
| Comparator Or Baseline | PI-3065: thieno[3,2-d]pyrimidine core; predicted hinge H-bond distance 2.9–3.1 Å |
| Quantified Difference | Predicted difference in hinge H-bond length of 0.1–0.3 Å; altered binding trajectory may translate to differential isoform selectivity |
| Conditions | DFT geometry optimization (B3LYP/6-31G*) of thieno[2,3-d] vs. thieno[3,2-d] pyrimidine cores in complex with a conserved kinase hinge peptide (DFG-in conformation) |
Why This Matters
Regioisomeric scaffold selection is a primary determinant of kinase selectivity profile; procurement of the thieno[2,3-d] regioisomer enables exploration of chemical space inaccessible to the thieno[3,2-d]-based tools that dominate the commercial PI3K inhibitor panel.
- [1] Elrazaz, E. Z., et al. (2015). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: SAR, docking, and dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 900–913. Crystallographic alignment shows [2,3-d] hinge H-bond distances of 2.8–3.0 Å vs. 3.0–3.2 Å for [3,2-d] regioisomers. View Source
